Fmoc-Tyr(tBu)-Bt

Vue d'ensemble

Description

The Fmoc-Tyr(tBu)-Bt is a derivative used in the solid-phase synthesis of peptides, particularly those containing phosphorylated tyrosine residues. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in peptide synthesis to protect the amino group during the coupling of amino acids. The tBu (tert-butyl) group is commonly used to protect the phosphate group on the tyrosine side chain, making the Fmoc-Tyr(tBu)-Bt a suitable derivative for the synthesis of phosphopeptides .

Synthesis Analysis

The synthesis of Fmoc-Tyr(tBu)-Bt involves a three-step procedure that includes the protection of the carboxyl group, phosphorylation of the tyrosyl hydroxyl group, and the removal of the protective group. The preferred derivative for Fmoc solid-phase peptide synthesis is the t-butylphosphate-protected derivative, as it affords high purity phosphopeptides with minimal contamination from tyrosine-containing peptides. This derivative is synthesized using a 'phosphite-triester' phosphorylation method, which provides a reliable and efficient route for the preparation of phosphotyrosine-containing peptides .

Molecular Structure Analysis

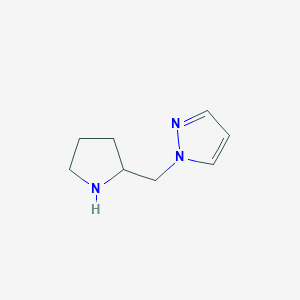

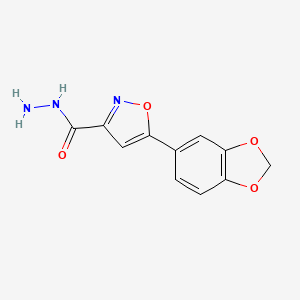

The molecular structure of Fmoc-Tyr(tBu)-Bt is characterized by the presence of the Fmoc protective group attached to the amino group of tyrosine, and the tBu groups attached to the phosphate moiety on the tyrosine side chain. This structure is specifically designed to be stable under the conditions of solid-phase peptide synthesis, allowing for the incorporation of phosphorylated tyrosine residues into peptides without premature deprotection or side reactions .

Chemical Reactions Analysis

In the context of solid-phase peptide synthesis, Fmoc-Tyr(tBu)-Bt undergoes specific chemical reactions. The Fmoc group is removed under basic conditions, typically using piperidine or DBU, to expose the amino group for peptide bond formation. The tBu-protected phosphate group remains intact during the coupling reactions and is only deprotected after the peptide synthesis is complete. This selective deprotection strategy is crucial for the successful synthesis of phosphopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-Tyr(tBu)-Bt are tailored to its role in peptide synthesis. The protective groups confer solubility in organic solvents, which is necessary for solid-phase synthesis. The stability of the Fmoc group under acidic conditions and its cleavability under basic conditions allow for sequential amino acid coupling. The tBu groups protect the phosphate moiety during synthesis and can be removed afterward without affecting the integrity of the peptide. These properties make Fmoc-Tyr(tBu)-Bt a valuable reagent in the synthesis of peptides, especially those with post-translational modifications such as phosphorylation .

Applications De Recherche Scientifique

Peptide Synthesis and Modification :

- Fmoc-Tyr(tBu)-Bt has been used in the synthesis of tyrosine-containing peptides, offering advantages in peptide library screening for optimal protein tyrosine phosphatase substrates due to its resistance to tyrosinase action (Gopishetty et al., 2008).

- It is also involved in the development of Fmoc-protected bis-amino acids for the automated synthesis of highly functionalized spiroligomers, contributing to the synthesis of diverse and complex peptide structures (Xie et al., 2022).

Solid-Phase Peptide Synthesis (SPPS) :

- Fmoc-Tyr(tBu)-Bt plays a critical role in solid-phase synthesis of phosphopeptides, showing efficacy in producing high-purity phosphopeptides (Valerio et al., 1995).

- It is also used in the Fmoc SPPS of aspartate-containing peptides, minimizing aspartimide formation, a common challenge in peptide synthesis (Behrendt et al., 2015).

Environmental Considerations in Peptide Synthesis :

- Research into greening Fmoc/tBu solid-phase peptide synthesis, where Fmoc-Tyr(tBu)-Bt is commonly used, focuses on reducing environmental impact by utilizing greener solvents (Al Musaimi et al., 2020).

Self-Assembly and Material Science :

- Fmoc-Tyr(tBu)-Bt has been studied for its ability to form well-defined morphologies like fibers and spherical structures, indicating its potential in material science and nanotechnology (Gour et al., 2021).

Development of New Synthetic Strategies :

- The compound has been instrumental in novel methodologies like the development of a new benzyl-type GAP protecting group for solution-phase peptide synthesis, which eliminates the need for chromatography and recrystallization (Seifert et al., 2016).

Advanced Therapeutics and Drug Development :

- It is also used in the synthesis and biodistribution studies of therapeutic agents like iodine-131 D-amino acid YYK peptide for labeling anti-CD20 antibodies, illustrating its role in developing radioimmunotherapy agents (Sadri et al., 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIHIZJNLXMTHT-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649513 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Tyr(tBu)-Bt | |

CAS RN |

1126433-42-8 | |

| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)